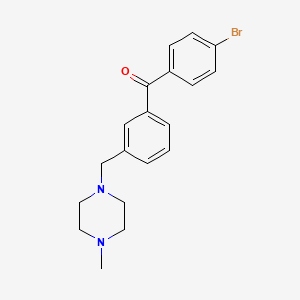

4'-Bromo-3-(4-methylpiperazinomethyl) benzophenone

Description

4'-Bromo-3-(4-methylpiperazinomethyl) benzophenone (CAS 898788-60-8) is a substituted benzophenone derivative featuring a bromine atom at the 4'-position and a 4-methylpiperazinomethyl group at the 3-position of the benzophenone scaffold. Its molecular formula is C₁₉H₂₁BrN₂O, with a molecular weight of 397.29 g/mol . This compound is of interest in medicinal chemistry due to the structural versatility of benzophenones, which are known to interact with biological targets such as calcium channels and enzymes involved in inflammation or cancer progression .

Properties

IUPAC Name |

(4-bromophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O/c1-21-9-11-22(12-10-21)14-15-3-2-4-17(13-15)19(23)16-5-7-18(20)8-6-16/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCRBHHBAIEJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643422 | |

| Record name | (4-Bromophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-60-8 | |

| Record name | Methanone, (4-bromophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

- Reagents : Bromine or N-bromosuccinimide

- Solvent : Typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetic acid.

- Temperature : Controlled at low temperatures (0–5°C) to prevent over-bromination.

Nucleophilic Substitution with 4-Methylpiperazine

Following bromination, the next step is the nucleophilic substitution where the piperazine moiety is introduced.

Procedure

- Reaction Setup : Dissolve the brominated benzophenone in DMF.

- Addition of Piperazine : Introduce 4-methylpiperazine to the reaction mixture.

- Heating : Heat the mixture at temperatures between 60–80°C for several hours (typically 4–6 hours).

- Workup : After completion, the reaction mixture is cooled and subjected to extraction with an organic solvent (e.g., dichloromethane).

Purification and Yield Optimization

Post-reaction, purification is crucial to isolate the desired compound effectively.

Purification Techniques

- Column Chromatography : Utilize silica gel with an appropriate eluent (e.g., ethyl acetate/hexane) to separate unreacted materials and byproducts.

- Recrystallization : Further purify the product by recrystallization from ethanol or a mixed solvent system.

Yield Analysis

The yield of 4'-Bromo-3-(4-methylpiperazinomethyl) benzophenone can vary based on reaction conditions:

| Method | Yield (%) | Notes |

|---|---|---|

| Bromination followed by substitution | 70-90% | Optimal conditions enhance yield |

| Scale-up production | 50-70% | Requires careful monitoring to avoid side reactions |

The preparation of this compound involves strategic bromination followed by nucleophilic substitution with 4-methylpiperazine. Optimizing reaction conditions, including temperature, solvent choice, and purification techniques, significantly impacts overall yield and purity. This compound's synthesis showcases essential methodologies in organic chemistry that can be adapted for various applications in drug development.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Corresponding substituted benzophenone derivatives.

Scientific Research Applications

4’-Bromo-3-(4-methylpiperazinomethyl) benzophenone has several scientific research applications:

Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as an intermediate in the synthesis of drugs targeting central nervous system disorders.

Biological Research: It is employed in the study of biological pathways and mechanisms, particularly in the context of cancer and inflammation research.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. In medicinal chemistry, it is often designed to interact with neurotransmitter receptors or ion channels, thereby influencing neuronal signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The benzophenone core allows for extensive structural modifications. Key analogs and their distinguishing features include:

Key Observations :

- Substituent Position: Moving the bromine or methylpiperazinomethyl group alters steric and electronic interactions. For example, the 4'-bromo-3-substituted isomer (target compound) may exhibit better target affinity compared to 2-substituted analogs due to reduced steric hindrance .

- Methylpiperazine vs. Piperidine/Thiomorpholine: Substituting 4-methylpiperazine with piperidine (e.g., 898773-39-2) or thiomorpholine (e.g., 4'-Bromo-3-thiomorpholinomethyl benzophenone) modifies hydrogen-bonding capacity and solubility. Thiomorpholine derivatives may exhibit improved metabolic stability due to sulfur's electron-rich nature .

Physicochemical Properties

- Melting Points and Solubility: Bromine substitution generally increases melting points (e.g., 4'-bromo-2,4-dihydroxybenzophenone, m.p. 169°C ). The target compound’s methylpiperazine group enhances water solubility compared to non-polar analogs like 4-benzyloxybenzaldehyde .

- Polymorphism: Benzophenones are prone to polymorphism, as seen in metastable monoclinic forms. Structural modifications (e.g., bromine vs. chlorine) influence crystalline stability, which is critical for formulation .

Biological Activity

4'-Bromo-3-(4-methylpiperazinomethyl) benzophenone is a brominated derivative of benzophenone that features a piperazine moiety. Its molecular formula is C_{18}H_{22}BrN_{2}O, with a molecular weight of approximately 373.30 g/mol. The compound's structural characteristics, particularly the bromine atom at the para position and the piperazinomethyl group at the meta position, contribute to its diverse biological activities and potential therapeutic applications.

Research indicates that this compound interacts with various biological targets, suggesting its potential as a therapeutic agent. The presence of the piperazine moiety enhances its binding affinity to specific receptors or enzymes, which may lead to antimicrobial and anticancer properties. The compound's mechanism likely involves:

- Enzyme Inhibition : Interference with enzyme activity through competitive or non-competitive inhibition.

- Receptor Modulation : Binding to specific receptors, potentially altering cellular signaling pathways.

Biological Activity Overview

The compound has been evaluated for several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial effects against various pathogens.

- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation, although detailed studies are still required to elucidate its efficacy.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-3'-(4-methylpiperazinomethyl) benzophenone | Bromine at the meta position | Different reactivity patterns due to substitution position |

| 3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone | Similar piperazine moiety | Variations in biological activity based on substitution |

| 3-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone | Contains thiomethyl group instead of bromine | Potentially different pharmacological properties |

Case Studies and Research Findings

Q & A

Q. Why do computational docking results sometimes conflict with experimental IC₅₀ values?

- Resolution Strategy :

- Force Field Adjustments : Use QM/MM (quantum mechanics/molecular mechanics) for piperazine conformational flexibility.

- Solvent Effects : Include explicit water molecules in docking simulations to account for hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.